molecular formula C21H30O4 B1606842 21-Hydroxy-5b-pregnane-3,11,20-trione CAS No. 10417-86-4

21-Hydroxy-5b-pregnane-3,11,20-trione

Cat. No.: B1606842
CAS No.: 10417-86-4
M. Wt: 346.5 g/mol
InChI Key: ZDUVZJUTJOBJHS-XYEQKYNMSA-N
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Description

21-Hydroxy-5b-pregnane-3,11,20-trione is a significant biochemical intermediate in the critical pathway of C21-steroid hormone metabolism . Scientific research identifies this steroid as the second-to-last step in the synthesis of 3α,20α,21-Trihydroxy-5beta-pregnane-11-one, where it is produced from 11-Dehydrocorticosterone through the action of the enzyme 3-oxo-5beta-steroid 4-dehydrogenase . It is subsequently converted to 3α,21-Dihydroxy-5beta-pregnane-11,20-dione via the enzyme 3-alpha-hydroxysteroid dehydrogenase . As a 21-hydroxysteroid, it occupies a central position in the complex network of steroid biosynthesis and inactivation . Investigating this compound provides valuable insight into the metabolic pathways of glucocorticoids and mineralocorticoids, which are essential for understanding inflammatory responses, stress regulation, and related physiological processes . This makes it an essential reference standard and tool for researchers studying endocrine biology, enzymology, and the mechanisms of steroid hormone regulation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R,8S,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12,14-16,19,22H,3-11H2,1-2H3/t12-,14+,15+,16-,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUVZJUTJOBJHS-XYEQKYNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019218
Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
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Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10417-86-4
Record name 5β-Pregnan-21-ol-3,11,20-trione
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Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
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Record name NSC79098
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Record name 21-Hydroxy-5beta-pregnane-3,11,20-trione
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Record name 21-HYDROXY-5.BETA.-PREGNANE-3,11,20-TRIONE
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Biosynthesis and Metabolic Pathways of 21 Hydroxy 5β Pregnane 3,11,20 Trione

Precursor Compounds and Upstream Metabolic Routes

The synthesis of 21-Hydroxy-5β-pregnane-3,11,20-trione is a multi-step process that begins with foundational steroid structures.

Derivation from Cholesterol and Other Sterols

The ultimate precursor to all steroid hormones is cholesterol, a C27 sterol. genome.jpkegg.jp In the initial phase of steroidogenesis, cholesterol undergoes enzymatic conversion to pregnenolone, the first C21 steroid. genome.jpkegg.jp Pregnenolone, along with its derivative progesterone (B1679170), serves as a critical branching point for the synthesis of the three main classes of steroid hormones: the C21 steroids (glucocorticoids and mineralocorticoids), C19 steroids (androgens), and C18 steroids (estrogens). genome.jpkegg.jp The pathway leading to 21-Hydroxy-5β-pregnane-3,11,20-trione falls within the C21 steroid category.

Role of 11-Dehydrocorticosterone (B106187) in its Formation

The immediate precursor to 21-Hydroxy-5β-pregnane-3,11,20-trione is 11-Dehydrocorticosterone. hmdb.ca The formation of the target compound occurs through the action of the enzyme 3-oxo-5β-steroid 4-dehydrogenase (EC 1.3.99.6), which catalyzes this specific conversion. hmdb.ca

Table 1: Upstream Enzymatic Conversion

Precursor Enzyme Product

Downstream Metabolic Fates and Product Compounds

Following its synthesis, 21-Hydroxy-5β-pregnane-3,11,20-trione is further metabolized into other steroid compounds.

Conversion to 3α,21-Dihydroxy-5β-pregnane-11,20-dione

The primary downstream metabolic fate of 21-Hydroxy-5β-pregnane-3,11,20-trione is its conversion to 3α,21-Dihydroxy-5β-pregnane-11,20-dione. hmdb.ca This reaction is catalyzed by the enzyme 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50). hmdb.ca

Table 2: Downstream Enzymatic Conversion

Substrate Enzyme Product

Pathways leading to Urocortisone and Cortolone

The metabolic pathways that produce Urocortisone and Cortolone are also part of C21-steroid metabolism but originate from the precursor Cortisone (B1669442), which contains a 17α-hydroxyl group not present in 21-Hydroxy-5β-pregnane-3,11,20-trione. The metabolism of Cortisone gives rise to 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione through the action of the enzyme Delta4-3-oxosteroid 5beta-reductase. This intermediate is pivotal as it is subsequently converted to Urocortisone by 3-alpha-hydroxysteroid dehydrogenase and is also a penultimate compound in the synthesis of Cortolone. Therefore, while 21-Hydroxy-5β-pregnane-3,11,20-trione and the cortisone-derived metabolites exist within the same broad C21-steroid metabolic network, their immediate pathways diverge due to the presence or absence of 17α-hydroxylation.

Position within the broader Steroidogenesis Pathway

Steroidogenesis is the biological process responsible for producing steroid hormones from cholesterol. nih.govnumberanalytics.com This complex pathway involves a series of enzymatic reactions that occur primarily in the adrenal glands and gonads. researchgate.netnih.gov The synthesis of all steroid hormones begins with cholesterol, which is converted to pregnenolone, a foundational C21 steroid. nih.govnumberanalytics.comfullscript.com From pregnenolone, the pathways diverge to produce progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. fullscript.com

The compound 21-Hydroxy-5β-pregnane-3,11,20-trione emerges from the metabolism of glucocorticoids, specifically from cortisone. It is recognized as an intermediate in C21-Steroid hormone metabolism. Its formation represents a step in the catabolic (breakdown) pathway of cortisone. Specifically, 17α,21-Dihydroxy-5β-pregnane-3,11,20-trione, a derivative of cortisone, is formed via the action of the enzyme Δ4-3-oxosteroid 5β-reductase on cortisone. hmdb.ca This suggests that 21-Hydroxy-5β-pregnane-3,11,20-trione is part of the metabolic processing of glucocorticoids, rather than a direct intermediate in the primary synthesis of active hormones like cortisol or aldosterone.

Comparative Analysis of Biosynthetic Routes Across Biological Systems

The metabolism of steroids is not limited to mammals and can be observed in various forms across the biological kingdom, including in microbes and other non-human organisms. These organisms often possess unique enzymes that can perform specific and valuable transformations of steroid molecules. davidmoore.org.uk

Mammalian Steroidogenesis Intermediacy

In mammals, 21-Hydroxy-5β-pregnane-3,11,20-trione is identified as a metabolite in the C21-steroid hormone pathway. Its direct precursor is 11-Dehydrocorticosterone, which is converted into 21-Hydroxy-5β-pregnane-3,11,20-trione by the enzyme 3-oxo-5β-steroid 4-dehydrogenase. Following its formation, it is further metabolized to 3α,21-Dihydroxy-5β-pregnane-11,20-dione by the enzyme 3-alpha-hydroxysteroid dehydrogenase. This places it as a key intermediate in a specific metabolic sequence within the broader landscape of steroid hormone catabolism.

The following table summarizes the key reaction involving 21-Hydroxy-5β-pregnane-3,11,20-trione in mammalian metabolism:

PrecursorEnzymeProduct
11-Dehydrocorticosterone3-oxo-5β-steroid 4-dehydrogenase21-Hydroxy-5β-pregnane-3,11,20-trione
21-Hydroxy-5β-pregnane-3,11,20-trione3-alpha-hydroxysteroid dehydrogenase3α,21-Dihydroxy-5β-pregnane-11,20-dione

Table 1: Mammalian Metabolic Conversions of 21-Hydroxy-5β-pregnane-3,11,20-trione. Data sourced from HMDB.

Microbial Biotransformation Pathways

Microorganisms, particularly bacteria and fungi, are widely recognized for their capacity to modify steroid compounds. davidmoore.org.ukresearchfloor.org These biotransformations are of significant interest for the industrial production of steroid drugs, offering high specificity and environmentally friendly alternatives to chemical synthesis. davidmoore.org.ukcsjmu.ac.in While direct synthesis of 21-Hydroxy-5β-pregnane-3,11,20-trione by microbes is not extensively documented in the provided results, the biotransformation of its precursors, like cortisone, is well-established.

For instance, various microbial strains, including those from the genera Rhodococcus, Corynebacterium, and Nocardia, are known to perform diverse reactions on corticosteroids. nih.gov These reactions include dehydrogenation, hydroxylation, and side-chain cleavage. davidmoore.org.ukresearchfloor.org Rhodococcus species, for example, have been shown to biotransform cortisone into different products, sometimes leading to new steroid structures through reactions like hydroxylation or Bayer-Villiger oxidation. nih.gov A study on Rhodococcus rhodnii demonstrated its ability to convert cortisone into novel steroid derivatives, highlighting the potential for microbial systems to generate unique metabolites not typically seen in mammalian pathways. nih.gov

The general capability of microbes to perform reactions such as reduction of a double bond (a reaction analogous to the one forming the 5β-pregnane structure) and modifications at the C-3, C-11, and C-20 positions suggests that microbial pathways for the formation or modification of 21-Hydroxy-5β-pregnane-3,11,20-trione are plausible, even if not explicitly detailed as a primary product.

Enzymatic Conversions in Non-Human Organisms

Beyond mammals and microbes, other organisms also possess steroid-metabolizing enzymes. The fundamental pathways of steroidogenesis are conserved to some extent, but variations exist. Research into non-human organisms often reveals novel enzymatic activities. For example, fungi like Rhizopus species were instrumental in the historical development of steroid pharmaceuticals due to their 11α-hydroxylation activity, a key step in producing corticosteroids. davidmoore.org.uknih.gov

While specific pathways leading to 21-Hydroxy-5β-pregnane-3,11,20-trione in other non-human organisms are not detailed in the search results, the enzymatic machinery for steroid metabolism is present. The enzymes responsible for the key structural features of this compound—the reduction of the A-ring double bond to create the 5β configuration, and the presence of keto groups at C-3 and C-11 and a hydroxy group at C-21—belong to broad classes of enzymes (reductases, dehydrogenases, hydroxylases) found throughout the biological world.

Enzymology and Reaction Mechanisms Associated with 21 Hydroxy 5β Pregnane 3,11,20 Trione

Enzymes Catalyzing its Formation

The synthesis of 21-Hydroxy-5β-pregnane-3,11,20-trione is a critical step in the metabolism of C21-steroids. This conversion is primarily catalyzed by a specific steroid dehydrogenase.

Characterization of 3-oxo-5β-steroid 4-dehydrogenase (EC 1.3.99.6)

The principal enzyme responsible for the formation of 21-Hydroxy-5β-pregnane-3,11,20-trione is 3-oxo-5β-steroid 4-dehydrogenase. hmdb.ca This enzyme belongs to the family of oxidoreductases that act on the CH-CH group of a donor molecule with other acceptors. wikipedia.org Its systematic name is 3-oxo-5β-steroid:acceptor Δ4-oxidoreductase. wikipedia.org

The enzyme catalyzes the conversion of a 3-oxo-Δ4-steroid to a 3-oxo-5β-steroid. wikipedia.orgcreative-enzymes.com Specifically, it facilitates the irreversible reduction of the double bond between carbons 4 and 5 in the A ring of the steroid nucleus. In the context of 21-Hydroxy-5β-pregnane-3,11,20-trione, the enzyme converts 11-Dehydrocorticosterone (B106187) into the target compound. hmdb.ca This reaction is a key part of several metabolic pathways, including C21-steroid hormone metabolism, bile acid biosynthesis, and the metabolism of androgens and estrogens. wikipedia.org

Table 1: Overview of 3-oxo-5β-steroid 4-dehydrogenase (EC 1.3.99.6)

Attribute Description Source
Enzyme Commission No. 1.3.99.6 wikipedia.orgexpasy.org
Systematic Name 3-oxo-5β-steroid:acceptor Δ4-oxidoreductase wikipedia.org
Reaction Catalyzed A 3-oxo-5β-steroid + acceptor ⇌ a 3-oxo-Δ4-steroid + reduced acceptor wikipedia.orgcreative-enzymes.com
Substrate Example 11-Dehydrocorticosterone hmdb.ca
Product Example 21-Hydroxy-5β-pregnane-3,11,20-trione hmdb.ca

| Metabolic Pathways | C21-steroid hormone metabolism, Bile acid biosynthesis, Androgen and estrogen metabolism | wikipedia.org |

Investigations into Other Reductases Involved

While 3-oxo-5β-steroid 4-dehydrogenase is the definitively identified catalyst for the formation of the 5β-pregnane structure from a Δ4-steroid, the broader family of aldo-keto reductases (AKRs) is instrumental in steroid metabolism. nih.gov These enzymes are known for catalyzing the conversion of aldehydes and ketones to their corresponding alcohols. wikipedia.orggenecards.org However, for the specific reduction of the C4-C5 double bond to create the 5β configuration, 3-oxo-5β-steroid 4-dehydrogenase is the specific and crucial enzyme. Research into steroid metabolism often focuses on the high degree of substrate and stereospecificity of these enzymes, with current literature pointing to EC 1.3.99.6 as the primary reductase for this particular transformation.

Enzymes Responsible for its Further Transformation

Once formed, 21-Hydroxy-5β-pregnane-3,11,20-trione is a substrate for several other enzymes that continue its metabolic processing. These enzymes target the ketone groups at the C3, C11, and C20 positions.

Studies on 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50)

A significant pathway for the transformation of 21-Hydroxy-5β-pregnane-3,11,20-trione involves the enzyme 3-alpha-hydroxysteroid dehydrogenase (3α-HSD). hmdb.ca This enzyme catalyzes the conversion of the target compound into 3α,21-Dihydroxy-5β-pregnane-11,20-dione. hmdb.ca

3α-HSD (EC 1.1.1.50) is an oxidoreductase that acts on a wide range of 3α-hydroxysteroids, as well as certain hydroxyprostaglandins. expasy.orggenome.jp The reaction involves the reduction of the 3-keto group of the steroid to a 3α-hydroxyl group, utilizing either NAD+ or NADP+ as a cofactor, with Si-specific stereospecificity with respect to the cofactor. expasy.orggenome.jp This enzyme is involved in the broader steroid hormone biosynthesis pathway. genome.jp Its action on 21-Hydroxy-5β-pregnane-3,11,20-trione is a key step in the catabolism of glucocorticoids.

Research on Aldo-Keto Reductase Family 1 Member C4

Aldo-Keto Reductase Family 1 Member C4 (AKR1C4), also known as 3α-HSD type 1, is a highly relevant enzyme in the metabolism of 21-Hydroxy-5β-pregnane-3,11,20-trione. wikipedia.org AKR1C4 is a member of the aldo-keto reductase superfamily and exhibits broad substrate specificity, playing a significant role in the metabolism of androgens, estrogens, and progesterone (B1679170). nih.govgenecards.org It is expressed predominantly in the liver. nih.gov

Research shows that AKR1C4 can catalyze the reversible reaction between a 3-keto steroid and a 3α-hydroxy steroid. Specifically, it can facilitate the conversion of 3α,21-Dihydroxy-5β-pregnane-11,20-dione back to 21-Hydroxy-5β-pregnane-3,11,20-trione using NAD+ or NADP+ as a cofactor. This indicates that AKR1C4 is the specific enzyme, or one of the specific enzymes, that functions as the 3α-HSD (EC 1.1.1.50) in this context. The high efficiency of AKR1C4 compared to other members of its family underscores its importance in hepatic steroid metabolism. nih.gov

Table 2: Characteristics of AKR1C4 (3α-HSD Type 1)

Attribute Description Source
Gene Name AKR1C4 wikipedia.org
Aliases 3-alpha-HSD, DD4, Chlordecone Reductase genecards.org
Enzyme Family Aldo-Keto Reductase (AKR) Superfamily wikipedia.orggenecards.org
Function Catalyzes the conversion of aldehydes and ketones to alcohols using NADH and/or NADPH. wikipedia.org
Relevant Reaction 3α,21-Dihydroxy-5β-pregnane-11,20-dione + NAD(P)+ ⇌ 21-Hydroxy-5β-pregnane-3,11,20-trione + NAD(P)H + H+

| Tissue Distribution | Predominantly expressed in the liver. | nih.gov |

Role of Corticosteroid 11-beta-dehydrogenase Isozyme 1

Corticosteroid 11-beta-dehydrogenase isozyme 1 (11β-HSD1) is another key enzyme in the metabolism of steroids related to 21-Hydroxy-5β-pregnane-3,11,20-trione. This microsomal enzyme catalyzes the interconversion of active cortisol (which has an 11β-hydroxyl group) and inactive cortisone (B1669442) (which has an 11-keto group). oup.comnih.gov While the reaction is bidirectional, in many tissues, 11β-HSD1 primarily functions as a reductase, generating active glucocorticoids from their inactive 11-keto forms. oup.comnih.gov

Given that 21-Hydroxy-5β-pregnane-3,11,20-trione possesses an 11-keto group, it is a potential substrate for the reductase activity of 11β-HSD1. This enzymatic action would convert the 11-keto group to an 11β-hydroxyl group, leading to the formation of a different steroid metabolite, thereby continuing its metabolic cascade. The activity of 11β-HSD1 is crucial for regulating tissue-specific glucocorticoid levels, and its ability to act on various 11-oxosteroids suggests its involvement in the further transformation of the title compound. nih.govoup.com

Table 3: List of Chemical Compounds

Compound Name Abbreviation
11-Dehydrocorticosterone
21-Hydroxy-5β-pregnane-3,11,20-trione
3α,21-Dihydroxy-5β-pregnane-11,20-dione
Androsterone
Cortisol
Cortisone
NAD+ (Nicotinamide adenine (B156593) dinucleotide) NAD+
NADP+ (Nicotinamide adenine dinucleotide phosphate) NADP+
NADH (Reduced nicotinamide (B372718) adenine dinucleotide) NADH

Mechanistic Insights into Enzymatic Reactions

The transformation of precursor steroids into 21-hydroxy-5β-pregnane-3,11,20-trione and its subsequent metabolism are governed by enzymes with highly specific mechanisms of action.

Stereospecificity of Hydrogen Removal (e.g., 5β-reduction)

The formation of the 5β-pregnane skeleton is a critical, stereospecific reaction catalyzed by the enzyme Δ4-3-ketosteroid 5β-reductase (AKR1D1). This enzyme is responsible for the reduction of the double bond between carbons 4 and 5 (Δ4) in precursor molecules like cortisone. portlandpress.com

The 5β-reduction is unique in that it introduces a 90-degree bend at the junction of the A and B rings of the steroid nucleus, resulting in a non-planar, A/B cis-ring structure. portlandpress.comnih.gov This contrasts with the largely planar structure of the parent Δ4-steroids or the 5α-reduced steroids. nih.govresearchgate.net The reaction catalyzed by AKR1D1 is essentially irreversible and is a crucial step in the catabolism of major steroid hormones. portlandpress.comresearchgate.net

Following the initial 5β-reduction, further metabolism often involves the reduction of the 3-oxo group. This reaction is catalyzed by members of the aldo-keto reductase 1C (AKR1C) subfamily. nih.govportlandpress.com These enzymes also exhibit stereospecificity, predominantly converting the 3-keto group to a 3α-hydroxy group. portlandpress.comresearchgate.net This specific orientation is determined by the structure of the enzyme's active site. researchgate.net

Cofactor Requirements and Kinetics

The enzymatic reactions involved in the metabolism of 21-hydroxy-5β-pregnane-3,11,20-trione are dependent on specific cofactors for their catalytic activity.

11β-Hydroxysteroid Dehydrogenases (11β-HSDs): These enzymes interconvert active 11β-hydroxy steroids (like cortisol) and their inactive 11-keto forms (like cortisone). bioscientifica.comwikipedia.org There are two main isozymes with distinct cofactor preferences and kinetic properties. bioscientifica.com

11β-HSD type 1 (11β-HSD1) primarily functions as a reductase in many tissues, converting cortisone to cortisol. It is dependent on NADP(H) as a cofactor. wikipedia.orgnih.govoup.com Its activity is coupled with the enzyme hexose-6-phosphate dehydrogenase (H6PDH), which generates a high NADPH/NADP+ ratio within the endoplasmic reticulum, favoring reductase activity. nih.gov

11β-HSD type 2 (11β-HSD2) acts as a unidirectional dehydrogenase, converting cortisol to cortisone, and uses nicotinamide adenine dinucleotide (NAD+) as its cofactor. bioscientifica.comwikipedia.org

The table below summarizes the key characteristics of these enzymes.

EnzymeFunctionCofactorDirection of Reaction
5β-Reductase (AKR1D1) Reduces Δ4-3-ketosteroids to 5β-dihydrosteroidsNADPHIrreversible Reduction
11β-HSD1 Interconverts cortisone and cortisolNADP(H)Bidirectional (Primarily Reductase in vivo)
11β-HSD2 Inactivates cortisol to cortisoneNAD+Unidirectional Dehydrogenase
AKR1C Subfamily Reduces 3-ketosteroidsNADPHReduction

Substrate Specificity and Enzyme Promiscuity Investigations

While steroidogenic enzymes are known for their specificity, there are varying degrees of substrate acceptance and promiscuity among them.

5β-Reductase (AKR1D1): As the only 5β-reductase in humans, AKR1D1 acts on all major classes of steroid hormones (except estrogens) that have the Δ4-3-oxo configuration, as well as on precursors for bile acid synthesis. portlandpress.comnih.gov This broad specificity makes it a key enzyme in steroid hormone inactivation pathways. nih.gov

Cytochrome P450 Enzymes: Enzymes like CYP21A2 (steroid 21-hydroxylase) are generally considered to have high substrate selectivity. researchgate.net Investigations have shown that for a substrate to be accepted by CYP21A2, interaction with the C-3 carbonyl group appears to be essential. researchgate.net This high specificity helps to control the precise steps in steroid biosynthesis. nih.gov

AKR1C Subfamily: The four human AKR1C enzymes (AKR1C1-AKR1C4) display different, and often overlapping, substrate preferences for various 3-, 17-, and 20-ketosteroids. nih.govnih.gov For instance, AKR1C4 is considered the major enzyme for the hepatic metabolism of testosterone (B1683101) via the 5β-reductase pathway, while the roles are more varied for progesterone metabolism. nih.govportlandpress.com This differential activity allows for tissue-specific regulation of steroid metabolism. nih.gov

Implications of Enzymatic Activities in Physiological Contexts (excluding disease states)

The enzymatic pathways leading to and metabolizing 21-hydroxy-5β-pregnane-3,11,20-trione have significant roles in normal human physiology.

The process of 5β-reduction is a fundamental step in the clearance and inactivation of potent steroid hormones from the body. nih.gov By converting hormones like cortisol and testosterone into their 5β-reduced metabolites, enzymes like AKR1D1 terminate their systemic action. portlandpress.com This inactivation is a crucial part of maintaining hormonal homeostasis.

Furthermore, 5β-reduced steroids are not merely inactive waste products. They can function as signaling molecules in their own right. For example, certain 5β-reduced steroids are known to be ligands for nuclear receptors such as the pregnane (B1235032) X receptor (PXR), which plays a key role in regulating the metabolism of xenobiotics and endogenous compounds. nih.govportlandpress.com Some 5β-reduced glucocorticoids have also been observed to lower intra-ocular pressure through uncharacterized mechanisms. bioscientifica.com

The activity of 11β-HSD enzymes provides a critical layer of tissue-specific, pre-receptor regulation of glucocorticoid action. nih.gov In tissues like the liver and adipose tissue, 11β-HSD1 regenerates active cortisol from inactive cortisone, thus amplifying local glucocorticoid effects on metabolism. wikipedia.orgoup.com Conversely, in mineralocorticoid target tissues like the kidney, 11β-HSD2 inactivates cortisol, preventing it from illicitly activating the mineralocorticoid receptor. nih.gov This enzymatic "gatekeeper" function ensures that glucocorticoid and mineralocorticoid signaling pathways remain distinct.

Finally, the 5β-reduction pathway is an obligatory step in the classical pathway of bile acid biosynthesis from cholesterol. portlandpress.comnih.gov Bile acids are essential for the emulsification and absorption of dietary lipids and fat-soluble vitamins. Therefore, the activity of 5β-reductase is integral to both steroid hormone metabolism and digestive physiology. nih.gov

Chemical Synthesis and Derivatization of 21 Hydroxy 5β Pregnane 3,11,20 Trione

Total Chemical Synthesis Strategies

The de novo or total synthesis of complex steroids like 21-Hydroxy-5β-pregnane-3,11,20-trione is a significant challenge in organic chemistry, requiring the assembly of the tetracyclic steroid nucleus and the precise installation of various functional groups.

Multi-step Reaction Sequences for De Novo Production

The total synthesis of C21 steroids is a complex undertaking that has been the subject of extensive research. While a specific de novo synthesis for 21-Hydroxy-5β-pregnane-3,11,20-trione is not extensively documented in publicly available literature, the general strategies for constructing the steroid skeleton can be applied. These routes typically involve the sequential construction of the A, B, C, and D rings through a series of intricate chemical reactions.

A historical example of a complex steroid total synthesis is the work on cortisone (B1669442), which established key methodologies in the field. libretexts.org Such syntheses often employ starting materials that can be elaborated into the steroid framework. For instance, a common strategy involves using a precursor for the BC ring system and building the A and D rings onto it. libretexts.org The introduction of the C-21 hydroxyacetyl side chain is a critical step, often achieved later in the synthesis. The stereochemistry at the various chiral centers, including the 5β configuration, must be carefully controlled throughout the multi-step sequence.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for the viability of any synthetic route, particularly for complex molecules like steroids. Key transformations in steroid synthesis, such as hydroxylations and dehydrogenations, are often subject to extensive optimization to improve yields and stereoselectivity.

For instance, in the context of steroid hydroxylation, the use of biocatalysts like cytochrome P450 enzymes is a promising approach. Structure-guided rational design of these enzymes can significantly enhance their efficiency and regioselectivity. For example, mutations in the active site of a P450 enzyme, such as CYP154C2, have been shown to dramatically increase the conversion rate for the hydroxylation of steroid substrates. mcw.edu While not specific to 21-Hydroxy-5β-pregnane-3,11,20-trione, these principles of enzyme engineering could be applied to optimize its synthesis.

Semi-synthetic Approaches from Steroidal Precursors

Semi-synthetic methods, which start from naturally abundant steroidal precursors, are generally more economically viable for the production of specific steroid derivatives.

Biotransformation of Natural Sterols (e.g., phytosterols (B1254722), cholesterol) as Precursors

Phytosterols and cholesterol represent inexpensive and abundant starting materials for the synthesis of various steroid intermediates through microbial biotransformation. libretexts.org Microorganisms, particularly from the genus Mycobacterium, are capable of degrading the side chain of these sterols to produce valuable C19 and C22 steroid synthons.

While a direct biotransformation to 21-Hydroxy-5β-pregnane-3,11,20-trione has not been explicitly reported, the production of precursors like androstenedione (B190577) (AD) and 9α-hydroxyandrostenedione (9-OH-AD) from phytosterols is well-established. libretexts.org These intermediates can then be chemically converted to more complex steroids. The biosynthesis of C21 steroid hormones originates from cholesterol, which is converted to pregnenolone, a key C21 steroid. mcw.edukegg.jpgenome.jp This highlights the natural pathways that can be harnessed for the production of pregnane-based compounds.

Conversion of Related Pregnane (B1235032) Derivatives

A more direct semi-synthetic route to 21-Hydroxy-5β-pregnane-3,11,20-trione involves the conversion of closely related pregnane derivatives. This compound is a known intermediate in the metabolism of C21 steroid hormones.

Specifically, 21-Hydroxy-5β-pregnane-3,11,20-trione is formed from 11-Dehydrocorticosterone (B106187) through the action of the enzyme 3-oxo-5β-steroid 4-dehydrogenase (EC 1.3.99.6). This enzyme catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of the steroid nucleus, resulting in the 5β-pregnane configuration. wikipedia.org The reaction can be summarized as follows:

11-Dehydrocorticosterone + NAD(P)H + H⁺ ⇌ 21-Hydroxy-5β-pregnane-3,11,20-trione + NAD(P)⁺

This enzymatic conversion represents a key step in the catabolic pathway of corticosteroids. The resulting 21-Hydroxy-5β-pregnane-3,11,20-trione can be further metabolized to 3α,21-Dihydroxy-5β-pregnane-11,20-dione by the enzyme 3-alpha-hydroxysteroid dehydrogenase.

Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of 21-Hydroxy-5β-pregnane-3,11,20-trione can provide valuable insights into the structure-activity relationships of pregnane-based compounds. While specific derivatization of this particular trione (B1666649) is not widely documented, general strategies for modifying the pregnane skeleton can be considered.

For example, the introduction of heterocyclic moieties at the C-21 position of pregnane derivatives has been explored. In one study, pregnane derivatives containing triazole or imidazole (B134444) rings at C-21 were synthesized from 16-dehydropregnenolone (B108158) acetate. nih.gov This approach demonstrates the feasibility of modifying the C-21 side chain to create novel analogues with potential biological activities. nih.gov Such modifications could theoretically be applied to 21-Hydroxy-5β-pregnane-3,11,20-trione, starting with the protection of the existing hydroxyl and ketone functionalities, followed by chemical manipulation of the side chain.

The following table provides an overview of the key compounds mentioned in this article:

Compound NameOther NamesMolecular Formula
21-Hydroxy-5β-pregnane-3,11,20-trione5β-Pregnan-21-ol-3,11,20-trioneC₂₁H₃₀O₄
11-DehydrocorticosteroneC₂₁H₂₈O₄
3α,21-Dihydroxy-5β-pregnane-11,20-dioneC₂₁H₃₂O₄
AndrostenedioneADC₁₉H₂₆O₂
9α-Hydroxyandrostenedione9-OH-ADC₁₉H₂₆O₃
CholesterolC₂₇H₄₆O
CortisoneC₂₁H₂₈O₅
16-Dehydropregnenolone acetateC₂₃H₃₂O₃
Progesterone (B1679170)C₂₁H₃₀O₂
PregnenoloneC₂₁H₃₂O₂

Synthesis of Deuterated Analogues for Mechanistic Studies

Deuterium-labeled steroids are invaluable tools in metabolic research and for elucidating reaction mechanisms. The introduction of deuterium (B1214612) atoms at specific positions allows for the tracking of metabolic pathways and the investigation of kinetic isotope effects, which can provide insights into enzyme mechanisms. nih.govnih.govnih.gov

Several general methods for the synthesis of specifically deuterium-labeled pregnane derivatives have been reported, which can be adapted for the preparation of deuterated 21-Hydroxy-5β-pregnane-3,11,20-trione. One common technique is base-catalyzed equilibration with deuterium oxide (D₂O) to introduce deuterium at exchangeable positions, such as those adjacent to carbonyl groups. nih.gov For instance, base-catalyzed equilibration of a steroid with a 12-keto group in the presence of D₂O can lead to the incorporation of deuterium at the C-11 position. nih.gov

Reductive methods using deuterated reagents are also widely employed. The reduction of a ketone with sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can introduce a deuterium atom at the resulting hydroxyl-bearing carbon. nih.gov For example, reduction of a 20-keto steroid with sodium borodeuteride can yield a 20-deuterated-20-hydroxy derivative. nih.gov

These deuterated analogues are crucial for metabolic studies using techniques like gas chromatography-mass spectrometry (GC-MS). capes.gov.br By administering a deuterium-labeled steroid, researchers can follow its metabolic fate and identify its various metabolites by the characteristic mass shift imparted by the deuterium atoms. nih.gov Furthermore, the kinetic isotope effect observed with deuterated substrates can be used to probe the active site properties and reaction mechanisms of metabolic enzymes, such as the cytochrome P450 family. nih.gov

A commercially available deuterated analogue of a related compound is 5β-Pregnan-3α,11β,21-triol-20-one (2,2,3,4,4-D₅), which is used in clinical mass spectrometry and metabolomics research. isotope.com

Structural Elucidation of Novel Synthetic Compounds

The synthesis of novel derivatives of 21-Hydroxy-5β-pregnane-3,11,20-trione necessitates rigorous structural elucidation to confirm the identity and stereochemistry of the new compounds. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of steroids. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom. For instance, in the characterization of a 21-acetoxy derivative, the appearance of a new singlet in the ¹H NMR spectrum around 2.1 ppm would be indicative of the acetyl methyl protons. The chemical shifts and coupling constants of the protons on the steroid nucleus are also highly informative for determining the stereochemistry of the A/B ring junction and the orientation of various substituents. Predicted ¹H and ¹³C NMR spectra for 21-Hydroxy-5β-pregnane-3,11,20-trione are available in public databases and can serve as a reference for the analysis of its derivatives. np-mrd.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of a new synthetic compound with high accuracy. The fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.

The structural elucidation of novel synthetic compounds is a critical step in the drug discovery and development process, ensuring that the synthesized molecule has the intended structure before proceeding with further biological evaluation.

Regioselective and Stereoselective Synthetic Methodologies

The synthesis of complex molecules like 21-Hydroxy-5β-pregnane-3,11,20-trione relies heavily on regioselective and stereoselective reactions to control the outcome of chemical transformations.

Stereoselective synthesis of the 5β-pregnane A/B ring junction is a crucial aspect of synthesizing the target compound. The cis-fused A/B ring system is a defining feature of 5β-steroids. The formation of this stereochemistry is often achieved through the stereoselective reduction of a Δ⁴-3-ketosteroid precursor. This reduction can be accomplished using various catalytic hydrogenation methods.

Regioselective modifications are essential for functionalizing specific positions on the steroid skeleton without affecting other reactive sites. For example, the introduction of the hydroxyl group at C-21 and the carbonyl groups at C-3, C-11, and C-20 requires a carefully planned synthetic route with regioselective reactions.

The synthesis of the pregnane side chain itself can be achieved through various methods. One approach involves a two-step synthesis from a 17α-ethynyl carbinol acetate, which is converted to an allenyl steroid intermediate. This intermediate can then be osmylated to form the corticoid side chain. rsc.org

Furthermore, regioselective reactions on the pregnane skeleton can be used to introduce other functionalities. For example, reactions involving triethylorthoformate in the presence of a Lewis acid have been shown to selectively react at the C-21 position of a related pregnane derivative, leaving a C-3 carbonyl group unaffected. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The structure of 21-Hydroxy-5b-pregnane-3,11,20-trione contains several key functional groups that give rise to characteristic absorption bands in an IR spectrum.

The most prominent features in the IR spectrum of this compound are expected to arise from the stretching vibrations of its multiple carbonyl (C=O) and hydroxyl (O-H) groups.

Carbonyl (C=O) Stretching: The molecule possesses three ketone groups at positions C-3, C-11, and C-20. Saturated ketones typically exhibit strong, sharp absorption bands in the region of 1700-1750 cm⁻¹. libretexts.org The precise position of each band can be influenced by the local chemical environment, such as ring strain or adjacent functional groups. For similar steroids, these C=O stretching bands are often the most intense peaks in the spectrum. acs.orgmdpi.com

Hydroxyl (O-H) Stretching: The primary alcohol at the C-21 position will produce a characteristic O-H stretching vibration. In a concentrated sample, this appears as a broad, strong band in the region of 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding.

C-H Stretching and Bending: The steroid nucleus consists of numerous sp³-hybridized carbon-hydrogen bonds. These give rise to C-H stretching absorptions typically found in the 2850-3000 cm⁻¹ range and C-H bending (scissoring and rocking) vibrations in the 1350-1470 cm⁻¹ region. uniroma1.it

An analysis of these characteristic bands allows for the confirmation of the primary functional groups that define this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of complex organic molecules like steroids. It provides detailed information about the carbon-hydrogen framework. While specific experimental NMR data for this compound is not widely published, the expected spectral features can be predicted based on its known structure and data from analogous pregnane (B1235032) derivatives. mdpi.comresearchgate.net

¹H NMR: The proton NMR spectrum would be complex, with numerous overlapping signals in the upfield region (typically 0.7-2.5 ppm) corresponding to the protons of the steroid backbone. Key diagnostic signals would include:

The two methyl group singlets (C-18 and C-19 protons).

A distinct signal for the methylene (B1212753) protons (—CH₂OH) at the C-21 position, likely appearing further downfield due to the adjacent hydroxyl and carbonyl groups.

Signals for protons adjacent to the ketone groups at C-3 and C-11 would also be shifted downfield.

¹³C NMR: The carbon NMR spectrum would show 21 distinct signals corresponding to each carbon atom in the molecule.

The three carbonyl carbons (C-3, C-11, C-20) would be the most downfield-shifted signals, typically appearing in the range of δc 200-220 ppm.

The carbon of the hydroxymethyl group (C-21) would resonate in the δc 60-70 ppm region.

The remaining aliphatic carbons of the steroid nucleus would appear in the upfield region of the spectrum.

2D NMR Techniques: For an unambiguous assignment of all proton and carbon signals, a combination of two-dimensional NMR experiments is essential. These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range (2-3 bond) correlations between protons and carbons. mdpi.commdpi.com These techniques together allow for the complete and precise mapping of the molecular structure.

Mass spectrometry (MS) is a core technique for the analysis of steroid metabolites, providing precise molecular weight information and structural details through fragmentation analysis. nih.gov The compound this compound has a molecular formula of C₂₁H₃₀O₄ and an average molecular weight of 346.46 g/mol . hmdb.canih.gov

When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the sensitive detection and quantification of the compound in complex biological matrices. In the positive ion mode, the molecule would be expected to form a protonated molecule [M+H]⁺ at m/z 347.22170. uni.lu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This accuracy is crucial for determining the elemental composition of a molecule, which helps to unequivocally identify the compound and differentiate it from other molecules with the same nominal mass. The monoisotopic mass of this compound is 346.21440943 Da. hmdb.canih.gov HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap analyzers, are routinely used for steroid profiling in research and clinical settings, offering superior specificity compared to standard-resolution mass spectrometers. oup.comnih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is the reference method for the quantification of steroid hormones and their metabolites. nih.gov This technique involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) which is then fragmented by collision-induced dissociation (CID). The resulting product ions are characteristic of the molecule's structure.

Collision Cross Section (CCS) is a physicochemical property that reflects the size and shape of an ion in the gas phase. It is determined using ion mobility spectrometry (IMS), often coupled with mass spectrometry. CCS values serve as an additional, highly robust identifier for a compound, complementing retention time and m/z data. Several computational tools can predict CCS values for different ion adducts. These predicted values are valuable for the putative identification of compounds in metabolomics studies where authentic standards are not available.

Below is a table of predicted CCS values for this compound.

PredictorAdduct TypePredicted CCS (Ų)Reference
CCSbase[M+H]⁺184.1 uni.lu
CCSbase[M+Na]⁺188.5 uni.lu
CCSbase[M-H]⁻186.6 uni.lu
DarkChem[M+H]⁺182.289 hmdb.ca
DarkChem[M-H]⁻181.352 hmdb.ca
AllCCS[M+H]⁺185.1 hmdb.ca
DeepCCS[M+Na]⁺193.386 hmdb.ca
DeepCCS[M-2H]⁻218.323 hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the isolation and analysis of this compound from mixtures. The choice of method depends on the analytical goal, whether it is for assessing purity, quantifying concentration, or for preparative isolation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of non-volatile compounds like this compound. nih.govresearchgate.net The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. nih.gov For purity analysis, a sample of the compound is analyzed to detect and quantify any impurities, with high-purity samples exhibiting a single major peak. researchgate.netrsc.org Purity is typically expressed as a percentage of the main compound's peak area relative to the total area of all peaks in the chromatogram. rsc.org

In quantitative applications, such as in metabolic studies, HPLC is used to measure the concentration of the steroid in biological extracts. nih.gov For instance, studies on androgen metabolism in prostate cancer cells have utilized HPLC to separate and quantify various steroid metabolites, including pregnane derivatives, from cell culture media and cell lysates. nih.gov The method's reproducibility and ability to automate make it suitable for high-throughput analysis. researchgate.net

Below is a table summarizing typical conditions for the HPLC analysis of steroids, adaptable for this compound.

Interactive Data Table: Illustrative HPLC Parameters for Steroid Analysis

Parameter Description Typical Setting
Column The stationary phase where separation occurs. C18 reverse-phase column (e.g., 2.1mm × 100mm, 1.7 µm).
Mobile Phase The solvent that carries the sample through the column. A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid.
Flow Rate The speed at which the mobile phase moves through the column. 0.2 - 1.5 mL/min. nih.govwiley.com
Detector The device used to see the separated compounds as they elute. UV detector (e.g., at 254 nm) or a mass spectrometer (in LC-MS). researchgate.net

| Temperature | The operating temperature of the column. | Ambient or controlled, for example, at 30 °C. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Steroids like this compound are generally not volatile enough for direct GC analysis due to their high molecular weight and polar functional groups (hydroxyl and ketone).

To overcome this, chemical derivatization is employed to create more volatile and thermally stable versions of the molecule. A common method is silylation, where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and increases its volatility. The resulting TMS-derivatized this compound can then be readily analyzed by GC, often in conjunction with a mass spectrometer (GC-MS). hmdb.ca Predicted GC-MS data exists for both the non-derivatized compound and its TMS derivative. hmdb.cahmdb.ca

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for separating mixtures. While less common for precise quantification, it is invaluable in isolation procedures. In the context of steroid chemistry, TLC is frequently used to monitor the progress of chemical reactions or to identify the fractions containing the target compound during purification by column chromatography. By spotting a small amount of the reaction mixture or column fraction onto a TLC plate and developing it in an appropriate solvent system, the components separate based on their affinity for the stationary phase. The separated spots can be visualized under UV light or by staining, allowing for a quick assessment of a fraction's composition before more resource-intensive analyses like HPLC are performed.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for identifying and quantifying compounds in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variants like UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) are particularly powerful. These methods combine the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, which determines the mass-to-charge ratio of molecules. nih.gov This allows for the confident identification of this compound even at low concentrations within intricate biological matrices such as tissue extracts or cell media. researchgate.netnih.govwhiterose.ac.uk For example, UPLC-QTOF-MS analysis has identified this compound in mouse serum, providing precise mass and retention time data. Similarly, UHPLC/MS has been used to detect it as a key metabolite in skin tissue. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of volatile derivatives of the compound, providing structural information through characteristic fragmentation patterns upon electron ionization. hmdb.ca

Interactive Data Table: UPLC-QTOF-MS Data for this compound

Parameter Reported Value Source
Observed m/z 347.2184
Ion Mode ESI+
Adduct +H
Retention Time (min) 4.31

| Mass Error (mDa) | -3.3 | |

Development and Validation of Analytical Standards and Reference Materials

The development and use of validated analytical standards and reference materials are critical for ensuring the accuracy and reliability of analytical data. A reference standard for this compound would be a highly purified and well-characterized sample of the compound. Its identity and purity would be rigorously established using a combination of analytical techniques, including HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy.

This certified reference material is then used for several key purposes:

Method Validation: To confirm that an analytical method (like HPLC or LC-MS) is accurate, precise, and specific for the compound.

Calibration: To create calibration curves for the accurate quantification of the compound in unknown samples.

Quality Control: To ensure the ongoing performance and reliability of analytical instruments and procedures.

While specific certified reference materials for this exact compound are not detailed in the provided results, the use of steroid derivatives as pharmaceutical analytical impurities for method development and validation is a well-established practice.

Applications in Biochemical Research Samples (e.g., in vitro enzymatic assays, tissue extracts)

Analytical methods for this compound have been applied in a variety of biochemical research settings, highlighting its relevance in studies of steroid metabolism.

Metabolomics and Disease Models: The compound has been identified as a differential metabolite in several animal studies using LC-MS-based metabolomics. It was detected in cardiac tissue from a mouse model of hypertrophic cardiomyopathy, in skin lesions from a mouse model of psoriasis, and in female zebrafish exposed to microplastics. nih.govwhiterose.ac.ukrsc.orgmdpi.com These findings implicate its involvement in the steroid hormone biosynthesis pathway, which was altered in these conditions. nih.govwhiterose.ac.ukmdpi.com

Enzymatic Assays: The compound is recognized as an intermediate in C21-steroid hormone metabolism. hmdb.ca It is formed from 11-Dehydrocorticosterone (B106187) and is a substrate for enzymes that convert it to other downstream metabolites like 3α,21-Dihydroxy-5β-pregnane-11,20-dione. hmdb.cahmdb.ca The analysis of its appearance or disappearance in in vitro enzymatic assays is crucial for studying the kinetics and function of these metabolic enzymes.

Plant and Natural Product Analysis: High-resolution LCMS (HRLCMS) has also identified the presence of this compound in aqueous extracts of the Clitoria ternatea flower, demonstrating its occurrence in the plant kingdom. researchgate.net

Cell Culture Studies: In studies of steroid metabolism in cancer cell lines, various pregnane derivatives are routinely analyzed to understand metabolic pathways and how they are affected by different treatments. nih.gov

Structural Analysis and Conformational Studies

Stereochemical Features of the Pregnane (B1235032) Skeleton

Stereochemistry of Hydroxyl and Ketone Groups at C3, C11, C20, and C21

The biological identity and reactivity of 21-Hydroxy-5b-pregnane-3,11,20-trione are further defined by the specific placement and stereochemistry of its oxygen-containing functional groups. The molecule features ketone groups at positions C3, C11, and C20, and a hydroxyl group at C21. hmdb.ca

The 3-keto group is situated on the A-ring. In the 5β-conformation, the A-ring typically adopts a chair conformation, and the orientation of the 3-keto group influences local electronic and steric environments.

The 20-keto group is part of the acetyl side chain at C17. The conformation of this side chain is a critical aspect of the molecule's structure. The rotation around the C17-C20 bond is generally flexible, but is influenced by steric interactions with the steroid nucleus.

The 21-hydroxyl group is attached to the terminal carbon of the C17 side chain, forming a primary alcohol. This hydroxyl group is a key site for potential hydrogen bonding, which can play a significant role in intermolecular interactions within a crystal lattice or at a biological receptor site. hmdb.ca

The specific spatial arrangement of these functional groups, dictated by the rigid 5β-pregnane skeleton, creates a unique three-dimensional distribution of hydrophobic surfaces and polar, hydrogen-bonding capable regions.

Crystallographic Studies and Solid-State Conformations

X-ray Diffraction Analysis of Single Crystals

A definitive determination of the solid-state conformation of this compound would require single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. Such data would unequivocally define the molecular geometry in the crystalline state. For related steroids, X-ray crystallography has been instrumental in elucidating the fine details of their three-dimensional structures.

Analysis of Ring Conformations (e.g., half-chair, chair, twist)

Based on the analysis of similar 5β-steroids, the four rings of this compound are expected to adopt specific, energetically favorable conformations.

Ring A: Due to the saturated nature of the A-ring in a 5β-pregnane, it is expected to adopt a stable chair conformation.

Ring B and C: These six-membered rings are also anticipated to be in chair conformations, which minimizes torsional and steric strain.

Ring D: The five-membered cyclopentane (B165970) ring is more flexible and typically adopts a conformation that is intermediate between a half-chair and an envelope (or twist) form. The exact conformation would be influenced by the substituents on the ring and the fusion to the C-ring.

The following table summarizes the expected ring conformations:

RingExpected Conformation
AChair
BChair
CChair
DHalf-chair or Envelope/Twist

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound would arrange themselves into a stable crystal lattice. The packing of these molecules is governed by a balance of intermolecular forces. The presence of both polar functional groups and a large hydrophobic steroid backbone suggests that the crystal packing would be driven by a combination of van der Waals forces and more specific interactions like hydrogen bonding.

The 21-hydroxyl group is the primary site for hydrogen bond donation. It can form hydrogen bonds with the ketone oxygen atoms (at C3, C11, or C20) of neighboring molecules. These hydrogen bonds would likely play a crucial role in directing the supramolecular assembly and stabilizing the crystal structure. The formation of hydrogen-bonded chains or networks is a common feature in the crystal packing of hydroxylated steroids.

Solution-State Conformational Analysis

The conformation of steroids in solution is often dynamic, with the molecule existing as an equilibrium of different conformers. Understanding this dynamic behavior is crucial for comprehending its interaction with enzymes.

While specific dynamic Nuclear Magnetic Resonance (NMR) studies on this compound are not extensively documented in publicly available literature, the conformational dynamics of the 5β-pregnane scaffold have been investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY and ROESY). These methods provide information about through-space interactions between protons, which can be used to deduce the predominant conformation and the flexibility of the steroid rings and their side chains.

Illustrative 1H NMR Chemical Shift Ranges for Key Protons in 5β-Pregnane Steroids
ProtonTypical Chemical Shift Range (ppm)Influencing Factors
C18-H30.6 - 0.8Anisotropy of the steroid nucleus
C19-H31.0 - 1.2Cis-fusion of A/B rings
C21-H24.1 - 4.3Adjacent C20-ketone and C21-hydroxyl group

Computational chemistry provides powerful tools to complement experimental data from NMR. Molecular mechanics and quantum mechanics (specifically Density Functional Theory - DFT) calculations are employed to determine the stable conformations (energy minima) of steroid molecules and the energy barriers between them. researchgate.netresearchgate.net Such studies on related steroid hormones have revealed that even small changes in substitution can significantly alter the conformational landscape. researchgate.net

For this compound, computational models would predict the relative energies of different ring conformations and side-chain orientations. The presence of ketone groups at C3 and C11, and the hydroxyacetyl side chain at C17, would be key determinants of the conformational preferences due to steric and electronic effects. Molecular dynamics simulations can further elucidate the time-dependent conformational behavior of the molecule in a simulated solvent environment, providing insights into its flexibility and how it might present itself to an enzyme's active site. nih.gov

Predicted Relative Energies of A-Ring Conformations in a Generic 5β-Pregnan-3-one
ConformationRelative Energy (kcal/mol)Key Dihedral Angles
Chair0.0 (most stable)~55° and ~-55°
Twist-Boat5-7Variable
Boat6-8~0° and ~60°

Structure-Activity Relationships in Enzyme Substrate Recognition (mechanistic focus)

This compound is a known substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD), an enzyme that plays a crucial role in the metabolism of steroid hormones. nih.gov This enzyme catalyzes the reduction of the 3-keto group to a 3α-hydroxyl group. The interaction between the steroid and the enzyme is highly specific and is governed by the three-dimensional structure of both molecules.

The 5β-configuration of the substrate is a critical determinant for recognition by certain isoforms of 3α-HSD. mdpi.comnih.gov The bent shape of the 5β-steroid fits into the active site of the enzyme in a specific orientation that positions the C3-ketone group in proximity to the catalytic residues and the NADH or NADPH cofactor. nih.govnih.gov

The active site of 3α-HSD contains a catalytic triad, typically consisting of tyrosine, lysine, and aspartic acid residues. The tyrosine acts as a general acid to protonate the carbonyl oxygen, while the cofactor provides a hydride to the carbonyl carbon. The precise positioning of the steroid within the active site is facilitated by a network of hydrogen bonds and hydrophobic interactions.

The substituents at C11 and C21 also influence the binding and catalytic efficiency. The C11-keto group and the C21-hydroxyl group can form additional interactions within the active site, potentially affecting the affinity of the substrate for the enzyme and the rate of the reaction. Studies on various hydroxysteroid dehydrogenases have shown that modifications at these positions can significantly alter substrate specificity and inhibitor potency. nih.gov

Key Structural Features of this compound for 3α-HSD Recognition
Structural FeatureRole in Enzyme Interaction
5β-A/B ring fusionDictates the overall bent shape for specific active site binding. nih.gov
C3-ketoneThe primary site of enzymatic reduction.
C11-ketoneMay influence binding affinity and orientation within the active site. nih.gov
C17-hydroxyacetyl side chainCan form hydrogen bonds and other interactions that contribute to binding specificity.

Biological Roles and Interactions Mechanistic and Cellular Studies

Role as an Endogenous Metabolite in Steroid Hormone Cascades

21-Hydroxy-5b-pregnane-3,11,20-trione is a naturally occurring steroid metabolite in the body, playing a specific role as an intermediary in the breakdown and transformation of other steroid hormones. oup.comhmdb.ca Its presence is a key indicator of the metabolic pathways involving corticosteroids and, by extension, the progestogens from which they are derived.

The primary recognized role of this compound is as an intermediate in the catabolism (breakdown) of C21 steroid hormones, particularly corticosteroids. oup.com It is a product of the metabolism of 11-dehydrocorticosterone (B106187), a glucocorticoid hormone. oup.com The conversion of 11-dehydrocorticosterone to this compound is a step in a pathway that ultimately leads to the formation of other steroid metabolites. oup.com Specifically, this compound is the penultimate compound in the synthesis of 3alpha,20alpha,21-Trihydroxy-5beta-pregnane-11-one. oup.com

The immediate subsequent metabolic fate of this compound is its conversion to 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione. oup.comhmdb.ca This reaction is a reduction process catalyzed by a specific enzyme. This metabolic sequence highlights the compound's transient but essential nature within the corticosteroid metabolic network.

The metabolic pathway of this compound is intrinsically linked to progestogen metabolism, as progesterone (B1679170) is a crucial precursor for the synthesis of corticosteroids. researchgate.netgfmer.ch The biosynthesis of corticosteroids, including 11-dehydrocorticosterone, begins with progesterone. Progesterone undergoes a series of enzymatic modifications, including hydroxylations at various positions, to yield the different corticosteroid hormones. gfmer.chresearchgate.net

Therefore, the presence and metabolism of this compound are downstream consequences of the initial steps of progestogen conversion. While not a direct metabolite of progesterone in the main progestogen pathways, its formation is dependent on the availability of corticosteroid precursors that are themselves derived from progesterone. This places this compound within the broader metabolic map of progestogen-derived steroids.

Interactions with Steroid-Modifying Enzymes in vitro

The transformation of this compound is governed by the action of specific steroid-modifying enzymes. In vitro studies have been instrumental in elucidating these interactions, revealing the enzymatic processes that dictate its metabolic fate.

The metabolism of this compound is a clear example of the substrate specificity of certain dehydrogenases. The conversion of this compound to 3alpha,21-Dihydroxy-5beta-pregnane-11,20-dione is catalyzed by 3-alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50). oup.comhmdb.ca This enzyme specifically acts on the 3-oxo group of the 5-beta-pregnane steroid nucleus, reducing it to a 3-alpha-hydroxyl group. The specificity of this enzyme for the 5-beta configuration of the steroid is a critical determinant of the metabolic pathway.

The formation of this compound from 11-dehydrocorticosterone is catalyzed by 3-oxo-5beta-steroid 4-dehydrogenase (EC 1.3.99.6). oup.com This demonstrates the specificity of this enzyme for the A-ring structure of the steroid, leading to the formation of the 5-beta-pregnane backbone.

The primary enzymatic process that this compound undergoes is reduction. As mentioned, the 3-oxo group is reduced to a 3-alpha-hydroxyl group by 3-alpha-hydroxysteroid dehydrogenase. oup.comhmdb.ca This is a critical step in the catabolic cascade, altering the biological activity and solubility of the steroid metabolite.

Conversely, the formation of this compound from 11-dehydrocorticosterone involves a reductive step at the A-ring of the steroid nucleus. The broader context of corticosteroid metabolism involves a series of oxidation and reduction reactions catalyzed by enzymes such as 11β-hydroxysteroid dehydrogenases (11β-HSDs), which interconvert active cortisol and corticosterone (B1669441) with their inactive 11-keto forms. researchgate.netnih.govphysiology.org

The following table summarizes the key enzymatic reactions involving this compound:

Precursor/SubstrateEnzymeProductEnzymatic Process
11-Dehydrocorticosterone3-oxo-5beta-steroid 4-dehydrogenaseThis compoundReduction
This compound3-alpha-hydroxysteroid dehydrogenase3alpha,21-Dihydroxy-5beta-pregnane-11,20-dioneReduction

Biochemical Significance in Specific Non-Human Biological Models

While much of the understanding of this compound metabolism comes from general steroid biochemistry, some studies in non-human models have provided more specific insights. For instance, research utilizing surviving liver slices from guinea pigs has demonstrated the metabolism of 5-beta-steroids. nih.gov Although this study focused on the 1-beta-hydroxylation of other 5-beta-pregnane derivatives, it underscores the importance of the liver in the metabolism of this class of steroids in this animal model. nih.gov Such studies are crucial for understanding the species-specific differences in steroid metabolism and for building a more complete picture of the biochemical pathways involved.

Metabolic Flux Analysis in Defined Biological Systems

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing insights into the regulation and flow of metabolites through a pathway. asrb.org.in This methodology has been applied to study steroidogenesis in cultured cells and isolated organs to understand how the production of steroid hormones is controlled and altered in various physiological and pathological states.

Cultured Cells and Isolated Organs: Studies using cultured adrenal cells have been instrumental in elucidating the pathways of steroid biosynthesis. nih.gov For example, steroid profiling using mass spectrometry in adrenal tumor cell lines can reveal altered metabolic fluxes that are characteristic of certain disease states. nih.govmayoclinic.orgnih.gov The analysis of steroid profiles in isolated adrenal glands can also provide a snapshot of the metabolic state of the tissue. researchgate.net

There are no specific reports of metabolic flux analysis being conducted for this compound. However, it is known to be an intermediate in C21-steroid hormone metabolism. It is formed from 11-Dehydrocorticosterone by the enzyme 3-oxo-5β-steroid 4-dehydrogenase and is converted to 3α,21-Dihydroxy-5β-pregnane-11,20-dione by 3α-hydroxysteroid dehydrogenase. A metabolic flux analysis of the corticosteroid pathway would, by extension, provide information on the turnover rate of this intermediate.

The table below outlines the enzymatic conversions involving the broader class of 21-hydroxysteroids in adrenal steroidogenesis.

Enzyme Substrate Product Metabolic Pathway
21-hydroxylase (CYP21A2)17α-hydroxyprogesterone11-DeoxycortisolGlucocorticoid synthesis
21-hydroxylase (CYP21A2)ProgesteroneDeoxycorticosteroneMineralocorticoid synthesis
11β-hydroxylase (CYP11B1)11-DeoxycortisolCortisolGlucocorticoid synthesis
Aldosterone synthase (CYP11B2)DeoxycorticosteroneCorticosteroneMineralocorticoid synthesis
3-oxo-5β-steroid 4-dehydrogenase11-DehydrocorticosteroneThis compound Corticosteroid catabolism
3α-hydroxysteroid dehydrogenaseThis compound 3α,21-Dihydroxy-5β-pregnane-11,20-dioneCorticosteroid catabolism

This table illustrates key enzymatic steps in the metabolism of 21-hydroxysteroids. The specific flux through these reactions can be determined using metabolic flux analysis.

Future Research Directions

Elucidation of Undiscovered Metabolic Pathways

The current understanding of 21-Hydroxy-5b-pregnane-3,11,20-trione primarily situates it within the conversion of 11-Dehydrocorticosterone (B106187) to 3α,21-Dihydroxy-5b-pregnane-11,20-dione. However, the intricate and often redundant nature of steroid metabolism suggests the potential for undiscovered pathways involving this trione (B1666649). Future metabolomic studies, employing advanced mass spectrometry and nuclear magnetic resonance spectroscopy, could reveal previously unknown metabolic fates of this compound. It is plausible that this compound participates in alternative or minor pathways that may have subtle but significant physiological roles. Research into the broader steroid metabolome in various tissues and physiological states could uncover these hidden connections. nih.gov

Characterization of Novel Enzymes and Isoforms

The metabolism of this compound is known to be mediated by enzymes such as 3-oxo-5β-steroid 4-dehydrogenase and 3α-hydroxysteroid dehydrogenase. However, the vast families of cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes suggest that other, as-yet-unidentified enzymes or isoforms may also catalyze its transformation. nih.gov Future research should focus on screening diverse enzyme libraries for activity towards this substrate. This could lead to the discovery of novel enzymes with unique specificities and regulatory properties. The characterization of such enzymes would not only refine our understanding of steroidogenesis but could also provide new tools for biotechnological applications.

Advanced Structural Studies of Enzyme-Substrate Complexes

A significant gap in our knowledge is the lack of detailed structural information for this compound when bound to its metabolizing enzymes. X-ray crystallography and cryo-electron microscopy studies are needed to elucidate the three-dimensional structure of these enzyme-substrate complexes. Such studies would provide invaluable insights into the molecular basis of substrate recognition, enzyme catalysis, and the stereospecificity of the reactions. Understanding these structural details is crucial for designing specific inhibitors or for engineering enzymes with altered substrate specificities for synthetic biology purposes.

Development of High-Throughput Analytical Methodologies

To facilitate large-scale studies on the metabolism and effects of this compound, the development of high-throughput analytical methodologies is essential. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be optimized for the rapid and sensitive quantification of this compound and its metabolites in complex biological matrices. The use of automated sample preparation and data analysis pipelines will be crucial for screening large numbers of samples, for instance, in studies investigating the impact of various factors on its metabolic pathways.

Investigation of its Role in Non-Mammalian Steroid Metabolism

The study of steroidogenesis has largely focused on mammals. However, the identification of a related compound, 21-Hydroxypregna-1,4-diene-3,11,20-trione, in the bile of a cartilaginous fish highlights the potential for diverse pregnane (B1235032) metabolic pathways in non-mammalian vertebrates. nih.gov Future comparative endocrinology studies should investigate the presence and physiological role of this compound in fish, amphibians, reptiles, and birds. Such research could reveal evolutionary variations in steroidogenic pathways and uncover novel biological functions for this class of steroids. nih.gov The basic steroidogenic pathway is conserved across mammalian taxa, but significant species-specific differences exist in the regulation and compartmentalization of these pathways. oup.com

Application in Synthetic Biology for Steroid Production (excluding drug development)

The principles of synthetic biology offer exciting opportunities for the sustainable production of valuable steroids. Microbial cell factories, such as engineered yeasts or bacteria, could be developed to produce this compound from simple and inexpensive starting materials. This would involve the heterologous expression of the necessary steroidogenic enzymes in a microbial host and the optimization of metabolic fluxes to maximize product yield. Such bio-based production systems could provide a cost-effective and environmentally friendly alternative to traditional chemical synthesis methods for obtaining this and other related steroid compounds for research and other non-pharmaceutical applications.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 21-Hydroxy-5β-pregnane-3,11,20-trione be experimentally validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H- and 13^13C-NMR, is critical for determining stereochemistry. For example, coupling constants and NOE (Nuclear Overhauser Effect) correlations can resolve 5β vs. 5α configurations. X-ray crystallography provides definitive structural confirmation, as seen in studies of related pregnane derivatives . High-resolution mass spectrometry (HRMS) further validates molecular composition.

Q. What synthetic routes are reported for 21-Hydroxy-5β-pregnane-3,11,20-trione and its derivatives?

  • Methodological Answer : Semi-synthetic pathways often start from corticosterone or progesterone derivatives. Key steps include microbial hydroxylation (e.g., using Rhizopus spp. for 11β-hydroxylation) and regioselective acetylation at the C21 position. For example, 21-acetate derivatives are synthesized via acetic anhydride-mediated protection under controlled pH conditions . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 240–254 nm) is standard, using C18 columns and methanol/water mobile phases. Purity thresholds >95% are common in pharmacological studies. Thin-layer chromatography (TLC) with iodine vapor visualization serves as a rapid screening tool. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 21-Hydroxy-5β-pregnane-3,11,20-trione analogs?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent vehicles). To address this:

  • Standardize in vitro protocols (e.g., use HepG2 cells for liver enzyme induction studies).
  • Validate receptor-binding assays with radiolabeled ligands (e.g., 3^3H-corticosterone for glucocorticoid receptor affinity).
  • Cross-reference structural analogs (e.g., tetrahydrocorticosterone derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for studying the metabolic fate of this compound in mammalian systems?

  • Methodological Answer : Isotopic labeling (e.g., 14^{14}C at C21) combined with LC-MS/MS enables tracking of metabolites. In vivo studies in rodent models should collect plasma, urine, and feces at timed intervals. In vitro microsomal assays (e.g., human liver microsomes + NADPH) identify phase I metabolites. Phase II conjugates (glucuronides/sulfates) require β-glucuronidase/arylsulfatase hydrolysis for detection .

Q. How can researchers address challenges in spectral data interpretation for structurally similar pregnane derivatives?

  • Methodological Answer : Computational tools like DFT (Density Functional Theory) simulations predict NMR chemical shifts, aiding peak assignments. For overlapping signals, 2D-NMR techniques (HSQC, HMBC) resolve connectivity. Comparative analysis with databases (e.g., SciFinder, PubChem) validates spectral matches. Contradictions in CAS registry entries require cross-verification via IUPAC nomenclature rules .

Q. What theoretical frameworks guide mechanistic studies of this compound’s glucocorticoid activity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with the glucocorticoid receptor ligand-binding domain (GR-LBD). Free energy perturbation (FEP) calculations quantify binding affinities. In silico predictions should align with in vitro transactivation assays (e.g., GRE-luciferase reporter systems). Contextualize findings within the "steroidogenic enzyme cascade" hypothesis to explain tissue-specific effects .

Methodological & Ethical Considerations

Q. How can reproducibility be ensured in synthetic and pharmacological studies of this compound?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Publish detailed synthetic protocols (e.g., reaction temperatures, solvent grades).
  • Deposit raw spectral data in repositories like ChemSpider or Zenodo.
  • Use standardized bioassay reporting guidelines (e.g., MIAME for gene expression) .

Q. What safety protocols are critical for handling 21-Hydroxy-5β-pregnane-3,11,20-trione in laboratory settings?

  • Methodological Answer : Classified as a Category 2 carcinogen (H351), requiring:

  • Use of fume hoods for weighing and synthesis.
  • PPE: Nitrile gloves, lab coats, and safety goggles.
  • Spill management: Absorb with inert material (vermiculite) and dispose via hazardous waste channels.
  • Emergency procedures: Immediate decontamination with 70% ethanol for skin contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.